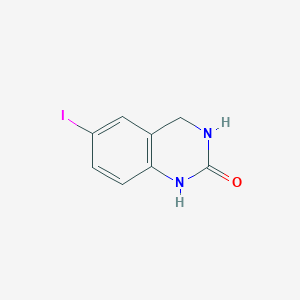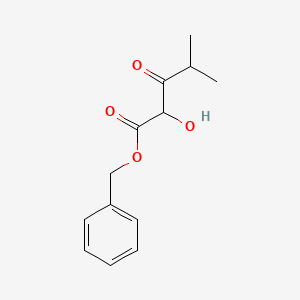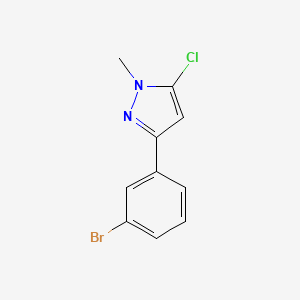
6-Iodo-3,4-dihydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of an iodine atom at the 6th position of the quinazolinone ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one typically involves the iodination of a quinazolinone precursor. One common method is the electrophilic aromatic substitution reaction, where an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) is used in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods would depend on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the 6th position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydroquinazolin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
6-Bromo-3,4-dihydroquinazolin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
6-Fluoro-3,4-dihydroquinazolin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts. The larger size and higher polarizability of iodine can lead to stronger interactions with biological targets and different pharmacokinetic properties.
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-iodo-3,4-dihydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H7IN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
AOIHLYWABCYEML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)










